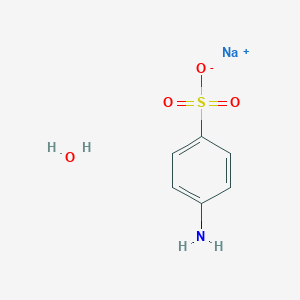

sodium;4-aminobenzenesulfonate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium 4-aminobenzenesulfonate hydrate can be synthesized through the sulfonation of aniline followed by neutralization. The general synthetic route involves the reaction of aniline with sulfuric acid to form sulfanilic acid, which is then neutralized with sodium hydroxide to produce sodium sulfanilate .

Industrial Production Methods

In industrial settings, the production of sodium 4-aminobenzenesulfonate hydrate typically involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 4-aminobenzenesulfonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

Applications in Dye Production

Sodium 4-aminobenzenesulfonate hydrate serves as an essential intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound's ability to form stable complexes with metal ions enhances the color fastness of these dyes, making them suitable for various applications.

Table 1: Common Azo Dyes Derived from Sodium 4-Aminobenzenesulfonate Hydrate

| Dye Name | Application Area | Color Characteristics |

|---|---|---|

| Direct Red 28 | Textile dyeing | Bright red |

| Acid Yellow 23 | Food coloring | Yellow |

| Reactive Blue 4 | Textile dyeing | Blue |

Biochemical Research

In biochemical research, sodium 4-aminobenzenesulfonate hydrate is utilized as a reagent for various assays and reactions. Its role as a sulfonamide derivative allows it to act as an enzyme inhibitor, particularly in studies involving microbial growth and metabolic pathways.

Case Study: Enzyme Inhibition

Research has shown that sodium 4-aminobenzenesulfonate can inhibit certain enzymes involved in bacterial metabolism, providing insights into potential antibacterial strategies. For instance, studies have demonstrated its effectiveness against specific strains of bacteria by disrupting their metabolic processes.

Analytical Chemistry

The compound is also employed in analytical chemistry due to its water solubility and reactivity. It is used in methods such as spectrophotometry for the quantification of various substances.

Table 2: Analytical Techniques Utilizing Sodium 4-Aminobenzenesulfonate Hydrate

| Technique | Purpose |

|---|---|

| UV-Vis Spectrophotometry | Quantification of dye concentration |

| Chromatography | Separation of complex mixtures |

Pharmaceutical Applications

Sodium 4-aminobenzenesulfonate hydrate has potential applications in pharmaceuticals, particularly as an impurity reference standard in drug formulations. Its structural similarity to other sulfonamide drugs suggests that it may play a role in the development of new therapeutic agents.

Case Study: Drug Development

In the development of anti-inflammatory drugs, sodium 4-aminobenzenesulfonate has been investigated for its efficacy as a lead compound due to its ability to inhibit specific inflammatory pathways.

Mécanisme D'action

The mechanism of action of sodium 4-aminobenzenesulfonate hydrate involves its ability to form stable complexes with metal ions due to its strong chelating properties. This makes it effective in applications such as metal cleaning and electroplating. Additionally, its reducing properties allow it to act as an antioxidant in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium benzenesulfonate

- Sodium toluenesulfonate

- Sodium naphthalenesulfonate

Comparison

Sodium 4-aminobenzenesulfonate hydrate is unique due to the presence of the amino group, which enhances its reactivity and versatility in chemical reactions compared to other sulfonates. This makes it particularly useful in applications requiring strong chelating and reducing properties .

Propriétés

IUPAC Name |

sodium;4-aminobenzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGKZGAQOPUDQL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NNaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.